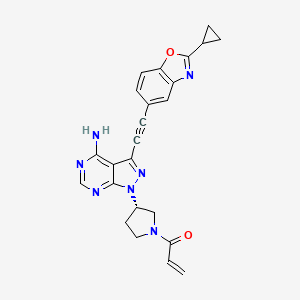

Fgfr-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H21N7O2 |

|---|---|

Molecular Weight |

439.5 g/mol |

IUPAC Name |

1-[(3S)-3-[4-amino-3-[2-(2-cyclopropyl-1,3-benzoxazol-5-yl)ethynyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]prop-2-en-1-one |

InChI |

InChI=1S/C24H21N7O2/c1-2-20(32)30-10-9-16(12-30)31-23-21(22(25)26-13-27-23)17(29-31)7-3-14-4-8-19-18(11-14)28-24(33-19)15-5-6-15/h2,4,8,11,13,15-16H,1,5-6,9-10,12H2,(H2,25,26,27)/t16-/m0/s1 |

InChI Key |

LXRCUPIGSRXTCJ-INIZCTEOSA-N |

Isomeric SMILES |

C=CC(=O)N1CC[C@@H](C1)N2C3=NC=NC(=C3C(=N2)C#CC4=CC5=C(C=C4)OC(=N5)C6CC6)N |

Canonical SMILES |

C=CC(=O)N1CCC(C1)N2C3=NC=NC(=C3C(=N2)C#CC4=CC5=C(C=C4)OC(=N5)C6CC6)N |

Origin of Product |

United States |

Foundational & Exploratory

The Advent of Precision Oncology: A Technical Guide to the Discovery and Development of Selective FGFR4 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fibroblast growth factor receptor 4 (FGFR4) has emerged as a compelling therapeutic target in oncology, particularly for hepatocellular carcinoma (HCC) driven by the aberrant activation of the FGF19-FGFR4 signaling axis. The high degree of homology among the four members of the FGFR family presented a significant challenge in the development of selective inhibitors. However, the discovery of a unique cysteine residue (Cys552) in the ATP-binding pocket of FGFR4 has paved the way for the design of highly selective covalent and reversible-covalent inhibitors. This guide provides an in-depth technical overview of the discovery and development of key selective FGFR4 inhibitors, including BLU-9931, fisogatinib (BLU-554), roblitinib (FGF401), and H3B-6527. We will delve into the timeline of their development, their mechanism of action, and present key preclinical and clinical data. Detailed experimental protocols for critical assays and visual representations of the associated signaling pathways and discovery workflows are also provided to offer a comprehensive resource for researchers in the field.

Introduction: The Rationale for Targeting FGFR4

The fibroblast growth factor (FGF) signaling pathway plays a crucial role in various physiological processes, including cell growth, differentiation, and metabolism. The FGFR family consists of four highly conserved receptor tyrosine kinases (FGFR1-4).[1] While dysregulation of FGFR1-3 has been implicated in various cancers, the specific role of FGFR4, particularly its activation by its ligand FGF19, has been identified as a key driver in a subset of HCC.[1]

Early efforts to target this pathway with pan-FGFR inhibitors were often hampered by on-target toxicities associated with the inhibition of FGFR1 and FGFR3, such as hyperphosphatemia.[1][2] This underscored the need for highly selective FGFR4 inhibitors to improve the therapeutic window. The discovery that FGFR4 possesses a unique cysteine residue (Cys552) in its ATP-binding pocket, which is absent in FGFR1-3, was a pivotal moment.[1] This structural distinction provided a clear strategy for the rational design of selective covalent inhibitors that could form a permanent bond with Cys552, thereby achieving high potency and selectivity.

Timeline of Selective FGFR4 Inhibitor Development

The development of selective FGFR4 inhibitors represents a significant advancement in precision medicine for HCC. The timeline below highlights key milestones in this journey, moving from broader-spectrum inhibitors to highly selective agents.

Key Selective FGFR4 Inhibitors: A Comparative Overview

The following tables summarize the key quantitative data for the pioneering selective FGFR4 inhibitors.

Table 1: In Vitro Potency and Selectivity

| Compound | FGFR4 IC50 (nM) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Selectivity (FGFR1/FGFR4) | Reference(s) |

| BLU-9931 | 3 | 591 | 493 | 150 | ~197x | [3][4][5][6][7] |

| Fisogatinib (BLU-554) | 5 | 624 | >1000 | >1000 | ~125x | [8][9][10] |

| Roblitinib (FGF401) | 1.9 | >1900 | >1900 | >1900 | >1000x | [11][12][13] |

| H3B-6527 | <10 | >3000 | >3000 | >3000 | >300x | [14] |

Table 2: Cellular Activity and In Vivo Efficacy

| Compound | Cell Line | Cellular EC50 (nM) | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference(s) |

| BLU-9931 | Hep3B | 70 | Hep3B | 100 mg/kg, p.o., b.i.d. | Tumor regression | [3][5] |

| Fisogatinib (BLU-554) | Hep3B | - | Hep3B | - | Tumor regression | [10] |

| Roblitinib (FGF401) | HCC cells | - | HCC xenografts | - | Dose-dependent tumor inhibition | [11][12] |

| H3B-6527 | FGF19-amplified HCC | <50 | FGF19-amplified HCC | - | Tumor regression | [14] |

Note: "-" indicates data not explicitly found in the provided search results.

Mechanism of Action: Covalent Targeting of Cys552

The cornerstone of selective FGFR4 inhibition lies in the covalent modification of the Cys552 residue. This is achieved by incorporating a reactive "warhead," typically an acrylamide moiety, into the inhibitor's structure. This warhead forms an irreversible or reversible-covalent bond with the thiol group of Cys552, leading to sustained inhibition of the kinase activity.

FGFR4 Signaling Pathway

Activation of FGFR4 by FGF19 triggers a cascade of downstream signaling events that promote cell proliferation, survival, and migration. The primary signaling pathways implicated are the RAS-MAPK, PI3K-AKT, and STAT pathways. Selective FGFR4 inhibitors block the initiation of these cascades at the receptor level.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development of selective FGFR4 inhibitors.

In Vitro Kinase Assay (LanthaScreen™ TR-FRET Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of inhibitors against FGFR4.

Materials:

-

Recombinant human FGFR4 kinase

-

LanthaScreen™ Tb-anti-GST antibody (or other appropriate tag-specific antibody)

-

Fluorescein-labeled poly-GT (or other suitable substrate)

-

ATP

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test compounds (serially diluted in DMSO)

-

384-well low-volume microplates

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Prepare Kinase Reaction Mix: In kinase buffer, prepare a solution containing the FGFR4 enzyme at a pre-determined optimal concentration.

-

Prepare Substrate/ATP Mix: In kinase buffer, prepare a 2X solution of the fluorescein-labeled substrate and ATP at their final desired concentrations.

-

Compound Plating: Add test compounds in DMSO to the microplate wells. Include DMSO-only wells as a negative control.

-

Initiate Kinase Reaction: Add the kinase reaction mix to each well, followed by the substrate/ATP mix.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Stop Reaction and Detection: Add a solution containing EDTA (to stop the kinase reaction) and the Tb-labeled antibody in TR-FRET dilution buffer.

-

Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the terbium and fluorescein wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio (acceptor/donor emission) and plot the inhibitor concentration versus the percentage of inhibition to determine the IC50 value.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This protocol outlines a method to assess the effect of FGFR4 inhibitors on the viability of cancer cell lines.

Materials:

-

HCC cell line (e.g., Hep3B, Huh-7)

-

Cell culture medium and supplements

-

Opaque-walled 96-well or 384-well plates

-

Test compounds (serially diluted)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed the HCC cells into the opaque-walled plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Assay Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Lysis and Luminescence Generation: Add the CellTiter-Glo® reagent to each well.

-

Incubation and Mixing: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Normalize the luminescence readings to the vehicle control and plot the inhibitor concentration versus cell viability to determine the EC50 value.[15][16][17]

In Vivo Tumor Xenograft Model

This protocol describes a subcutaneous xenograft model in mice to evaluate the in vivo efficacy of FGFR4 inhibitors.

Materials:

-

HCC cell line (e.g., Hep3B)

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

-

Matrigel

-

Test compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Harvest exponentially growing Hep3B cells and resuspend them in a mixture of sterile PBS or culture medium and Matrigel (e.g., 1:1 ratio).

-

Tumor Implantation: Subcutaneously inject a defined number of cells (e.g., 1 x 10⁷ cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer the test compound and vehicle control to the respective groups according to the planned dosing schedule (e.g., oral gavage, once or twice daily).

-

Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers and record mouse body weights regularly (e.g., twice weekly). Calculate tumor volume using the formula: (Length x Width²)/2.

-

Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.

-

Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of the treatment.[8][11][15]

Conclusion and Future Directions

The discovery and development of selective FGFR4 inhibitors represent a landmark achievement in the targeted therapy of HCC. The rational design of compounds that exploit the unique Cys552 residue has led to a new class of potent and selective drugs with promising clinical activity. As our understanding of the FGF19-FGFR4 signaling axis deepens, future research will likely focus on overcoming potential resistance mechanisms, exploring combination therapies, and identifying additional patient populations that may benefit from FGFR4-targeted therapies. The methodologies and data presented in this guide provide a solid foundation for these ongoing and future endeavors in the field of precision oncology.

References

- 1. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Hep3B Xenograft Model | Xenograft Services [xenograft.net]

- 9. promega.com [promega.com]

- 10. selleckchem.com [selleckchem.com]

- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 12. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fisogatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. targetedonc.com [targetedonc.com]

- 15. Hep3B Xenograft Model - Altogen Labs [altogenlabs.com]

- 16. researchgate.net [researchgate.net]

- 17. Reactome | Signaling by FGFR4 [reactome.org]

A Technical Guide to BLU-9931: A First-in-Class Selective FGFR4 Inhibitor

Note on Nomenclature: The compound "Fgfr-IN-4" does not correspond to a recognized designation in publicly available scientific literature. This guide will focus on BLU-9931, a well-characterized, potent, and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), to provide an in-depth technical overview for researchers, scientists, and drug development professionals.

The Fibroblast Growth Factor 19 (FGF19)-FGFR4 signaling axis has been identified as a critical oncogenic driver in a subset of cancers, most notably hepatocellular carcinoma (HCC).[1] Amplification or overexpression of FGF19 leads to the activation of FGFR4, a receptor tyrosine kinase, which in turn stimulates downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[2] This has made selective inhibition of FGFR4 a promising therapeutic strategy.

BLU-9931 is a pioneering, irreversible small-molecule inhibitor designed to specifically target FGFR4.[3][4] Its mechanism of action relies on the formation of a covalent bond with a unique cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, which is not present in other FGFR family members (FGFR1, FGFR2, and FGFR3), conferring its high selectivity.[5][6] This guide provides a comprehensive summary of the preclinical data and methodologies associated with the evaluation of BLU-9931.

Data Presentation

The following tables summarize the quantitative data regarding the biochemical, cellular, and in vivo activity of BLU-9931.

Table 1: Biochemical Activity of BLU-9931

| Target | Assay Type | IC50 (nM) | Selectivity vs. FGFR4 | Reference |

| FGFR4 | Enzyme Activity Assay | 3 | - | [3][7] |

| FGFR1 | Enzyme Activity Assay | 591 | ~197-fold | [3][7] |

| FGFR2 | Enzyme Activity Assay | 493 | ~164-fold | [3][7] |

| FGFR3 | Enzyme Activity Assay | 150 | 50-fold | [3][7] |

Table 2: Kinome-Wide Selectivity of BLU-9931

| Assay Platform | Number of Kinases Screened | Concentration | Significant Binding Hits (other than FGFR4) | Selectivity Score (S10) | Reference |

| KINOMEscan | 456 | 3 µM | CSFR1 (Kd = 2,716 nM) | 0.005 | [3][8] |

Table 3: Cellular Anti-proliferative Activity of BLU-9931 in Cancer Cell Lines

| Cell Line | Cancer Type | Key Genetic Feature | EC50 (µM) | Reference |

| Hep 3B | Hepatocellular Carcinoma | FGF19 Amplification | 0.04 | [3] |

| LIXC012 (PDX-derived) | Hepatocellular Carcinoma | High FGF19 mRNA | 0.14 | [3] |

| LIXC011 (PDX-derived) | Hepatocellular Carcinoma | High FGF19 mRNA | 1.2 | [3] |

| MDA-MB-453 | Breast Cancer | FGFR4 Y367C Mutation | 0.32 | [7] |

| 769-P | Clear Cell Renal Cell Carcinoma | FGFR4 Amplification | 2.7 | [9] |

| A704 | Clear Cell Renal Cell Carcinoma | FGFR4 Amplification | 3.8 | [9] |

| A498 | Clear Cell Renal Cell Carcinoma | FGFR4 Amplification | 4.6 | [9] |

| SNU878 | Hepatocellular Carcinoma | High FGF19/FGFR4, Low KLB | 5.2 | [3] |

Table 4: In Vivo Efficacy of BLU-9931 in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Schedule | Outcome | Reference |

| Hep 3B | Hepatocellular Carcinoma | 300 mg/kg, p.o., twice daily | Tumor regression | [7][10] |

| LIXC012 (PDX) | Hepatocellular Carcinoma | 300 mg/kg, p.o., twice daily | Tumor regression | [7] |

| A498 | Clear Cell Renal Cell Carcinoma | 30 or 100 mg/kg, p.o. | Significant tumor volume reduction | [9][11] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: FGF19-FGFR4 signaling pathway and the inhibitory action of BLU-9931.

Caption: Standard preclinical workflow for evaluating a selective FGFR4 inhibitor.

Experimental Protocols

The following are representative protocols for the key experiments cited in the evaluation of a selective FGFR4 inhibitor like BLU-9931.

Biochemical Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

-

Principle: The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of ATP. The amount of ADP produced is quantified using a luminescence-based method (e.g., ADP-Glo™).

-

Materials:

-

Recombinant human FGFR4, FGFR1, FGFR2, FGFR3 enzymes.

-

Kinase substrate (e.g., poly(E,Y)4:1).

-

ATP.

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Test compound (e.g., BLU-9931) serially diluted in DMSO.

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

384-well assay plates.

-

-

Procedure:

-

Add 2.5 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of a solution containing the kinase and substrate in Kinase Assay Buffer to each well.

-

Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at room temperature for 60-90 minutes.

-

Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ manufacturer's protocol. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine IC50 values by fitting the data to a four-parameter logistic curve using appropriate software.[7]

-

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of a compound on cell proliferation and viability.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12]

-

Materials:

-

HCC cell lines (e.g., Hep 3B).

-

Complete cell culture medium.

-

Test compound (e.g., BLU-9931).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well cell culture plates.

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.[13]

-

The next day, treat the cells with serial dilutions of the test compound (final volume 200 µL/well). Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C, allowing formazan crystals to form.[14]

-

Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 values.

-

Western Blotting for Signaling Pathway Analysis

This protocol is used to detect changes in the phosphorylation status of key proteins in a signaling pathway following compound treatment.

-

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the total and phosphorylated forms of the target proteins (e.g., ERK, AKT).[15]

-

Materials:

-

HCC cell lines (e.g., Hep 3B).

-

Test compound (e.g., BLU-9931).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-Actin).

-

HRP-conjugated secondary antibodies.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane and transfer buffer.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Enhanced chemiluminescence (ECL) substrate.

-

-

Procedure:

-

Plate cells and allow them to adhere. Treat with the test compound at various concentrations for a specified time (e.g., 1-2 hours).

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins on an SDS-PAGE gel.[15]

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted 1:1000 in blocking buffer) overnight at 4°C.[16]

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

To analyze total protein levels, the membrane can be stripped and re-probed with an antibody for the total form of the protein (e.g., anti-ERK) and a loading control (e.g., anti-Actin).[16]

-

In Vivo Tumor Xenograft Study

This protocol outlines the procedure for evaluating the anti-tumor efficacy of a compound in an animal model.

-

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.[17]

-

Materials:

-

Immunocompromised mice (e.g., 6-8 week old female BALB/c nude mice).

-

Human cancer cell line (e.g., Hep 3B).

-

Matrigel (optional, to aid tumor formation).

-

Test compound formulated for oral (p.o.) administration (e.g., BLU-9931 in 0.5% carboxymethylcellulose/1% Tween-80).[10]

-

Vehicle control.

-

Calipers for tumor measurement.

-

-

Procedure:

-

Subcutaneously inject a suspension of Hep 3B cells (e.g., 5-10 x 10^6 cells in 100-200 µL of PBS, potentially mixed 1:1 with Matrigel) into the flank of each mouse.

-

Monitor the mice regularly for tumor formation.

-

When tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[18]

-

Administer the test compound (e.g., 100 mg/kg BLU-9931) and vehicle control according to the desired schedule (e.g., twice daily by oral gavage).

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight and general health of the mice throughout the study as a measure of toxicity.

-

Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size limit.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

-

Analyze the data by comparing the mean tumor volumes between the treatment and control groups.

-

References

- 1. Targeting FGF19/FGFR4 Pathway: A Novel Therapeutic Strategy for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Advances of Fibroblast Growth Factor/Receptor Signaling Pathway in Hepatocellular Carcinoma and its Pharmacotherapeutic Targets [frontiersin.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. mdpi.com [mdpi.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Probe BLU9931 | Chemical Probes Portal [chemicalprobes.org]

- 9. Fibroblast growth factor receptor type 4 as a potential therapeutic target in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. broadpharm.com [broadpharm.com]

- 15. 3.4. Western Blotting and Detection [bio-protocol.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. tumor.informatics.jax.org [tumor.informatics.jax.org]

The Role of Fgfr-IN-4 in Cancer Cell Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast growth factor receptor 4 (FGFR4) has emerged as a critical oncogenic driver in a variety of cancers, including hepatocellular carcinoma, breast cancer, and rhabdomyosarcoma. Its aberrant activation, often through amplification of its ligand FGF19, triggers a cascade of downstream signaling events that promote tumor cell proliferation, survival, and resistance to therapy. This technical guide provides a comprehensive overview of the role of Fgfr-IN-4, a potent and selective inhibitor of FGFR4, in modulating these cancer cell signaling pathways. Due to the limited public availability of specific data for this compound (also known as compound 693 from patent WO2018113584A1), this guide will also draw upon data from other well-characterized selective FGFR4 inhibitors, such as BLU-9931 and Fisogatinib (BLU-554), to illustrate the principles and methodologies for evaluating such compounds. This document details the mechanism of action of selective FGFR4 inhibitors, presents key quantitative data, outlines detailed experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved.

Introduction to FGFR4 in Cancer

The Fibroblast Growth Factor (FGF) signaling pathway is a crucial regulator of a wide array of cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1][2] The FGF family consists of 18 ligands that bind to four receptor tyrosine kinases (FGFR1-4).[3][4] FGFR4 is unique among the FGFR family in its tissue-specific expression and ligand specificity, primarily being activated by FGF19 in a complex with the co-receptor β-Klotho.[2][5]

Dysregulation of the FGF19-FGFR4 signaling axis is a key oncogenic driver in several cancers.[2][6] Amplification of the FGF19 gene, located on chromosome 11q13, is frequently observed in hepatocellular carcinoma (HCC) and other solid tumors, leading to constitutive activation of FGFR4.[2] This aberrant signaling promotes tumorigenesis by driving cell proliferation and inhibiting apoptosis.[2][6] Consequently, selective inhibition of FGFR4 has become a promising therapeutic strategy for these cancers.

Mechanism of Action of this compound and Selective FGFR4 Inhibitors

This compound is a potent and highly selective inhibitor of FGFR4. Like other selective FGFR4 inhibitors such as BLU-9931 and Fisogatinib (BLU-554), this compound is designed to specifically target the ATP-binding pocket of the FGFR4 kinase domain.[1][2] A key feature that enables this selectivity is the presence of a unique cysteine residue (Cys552) in the hinge region of FGFR4, which is not present in other FGFR family members (FGFR1-3).[3][7] Covalent binding to this cysteine residue by irreversible inhibitors like BLU-9931 leads to potent and sustained inhibition of FGFR4 kinase activity.[1][2] By blocking the kinase activity of FGFR4, these inhibitors prevent its autophosphorylation and the subsequent activation of downstream signaling pathways.

FGFR4 Signaling Pathways in Cancer

Activation of FGFR4 initiates a complex network of intracellular signaling cascades that are crucial for cancer cell proliferation and survival. The primary downstream pathways include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[6][8]

Upon ligand binding and dimerization, FGFR4 undergoes autophosphorylation, creating docking sites for adaptor proteins such as FGFR substrate 2 (FRS2).[6][8] Phosphorylated FRS2 recruits GRB2 and SOS, which in turn activates RAS and the downstream MAPK cascade, promoting cell proliferation.[8] Simultaneously, the recruitment of GAB1 to FRS2 can activate the PI3K-AKT pathway, which is a major driver of cell survival and inhibition of apoptosis.[6]

Figure 1: FGFR4 Signaling Pathway and Inhibition by this compound.

Quantitative Data for Selective FGFR4 Inhibitors

Due to the limited availability of public data for this compound, this section presents quantitative data for the well-characterized selective FGFR4 inhibitors BLU-9931 and Fisogatinib (BLU-554) to exemplify the potency and selectivity of this class of compounds.

| Compound | Target | IC50 (nM) | Cell Line | Cell-based EC50 (µM) | Reference |

| BLU-9931 | FGFR4 | 3 | - | - | [5][6] |

| FGFR1 | ~891 | - | - | [6] | |

| FGFR2 | ~552 | - | - | [6] | |

| FGFR3 | ~150 | - | - | [6] | |

| - | - | Hep 3B (HCC) | 0.07 | [5] | |

| - | - | HuH7 (HCC) | 0.11 | [5] | |

| - | - | JHH7 (HCC) | 0.02 | [5] | |

| - | - | MDA-MB-453 (Breast) | 0.32 | [6] | |

| Fisogatinib (BLU-554) | FGFR4 | 5 | - | - | [9][10][11] |

| FGFR1 | 624 | - | - | [9][10] | |

| FGFR2 | >1000 | - | - | [9][10] | |

| FGFR3 | >1000 | - | - | [9][10] |

Table 1: In vitro activity of selective FGFR4 inhibitors. IC50 values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity. EC50 values represent the concentration required to achieve 50% of the maximal effect in a cell-based assay.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of selective FGFR4 inhibitors like this compound.

FGFR4 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay measures the enzymatic activity of purified FGFR4 kinase and the inhibitory effect of a compound.[8]

Objective: To determine the IC50 value of an inhibitor against FGFR4 kinase.

Materials:

-

Recombinant human FGFR4 kinase

-

Poly(E,Y)4:1 peptide substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

Test compound (e.g., this compound)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).

-

Add 2 µL of FGFR4 enzyme solution.

-

Add 2 µL of a mixture of the substrate and ATP.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to deplete unused ATP.

-

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.

Figure 2: Workflow for an in vitro FGFR4 Kinase Inhibition Assay.

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay assesses the effect of an inhibitor on the proliferation and viability of cancer cell lines.[12]

Objective: To determine the EC50 value of an inhibitor in cancer cell lines.

Materials:

-

Cancer cell line with known FGFR4 status (e.g., Hep 3B, HuH7)

-

Complete cell culture medium

-

Test compound (e.g., this compound)

-

96-well plates

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

Plate reader (absorbance or luminescence)

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with a serial dilution of the test compound or DMSO (vehicle control).

-

Incubate the plates for 72 hours.

-

For MTT assay:

-

Add MTT reagent to each well and incubate for 2-4 hours.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure absorbance at 570 nm.

-

-

For CellTiter-Glo® assay:

-

Add CellTiter-Glo® reagent to each well.

-

Incubate for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence.

-

-

Calculate the percentage of cell viability relative to the DMSO control and determine the EC50 value.

Western Blotting for FGFR4 Signaling Pathway Components

This technique is used to detect changes in the phosphorylation status of FGFR4 and its downstream signaling proteins.

Objective: To confirm the on-target effect of the inhibitor by assessing the phosphorylation levels of FGFR4, FRS2, ERK, and AKT.

Materials:

-

Cancer cell line

-

Test compound (e.g., this compound)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against:

-

p-FGFR4 (e.g., Tyr642)

-

Total FGFR4

-

p-FRS2

-

Total FRS2

-

p-ERK1/2

-

Total ERK1/2

-

p-AKT

-

Total AKT

-

Loading control (e.g., β-actin or GAPDH)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE gels and blotting equipment

Procedure:

-

Seed cells and grow to 70-80% confluency.

-

Treat cells with the test compound at various concentrations for a specified time (e.g., 1-4 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative changes in protein phosphorylation.

Conclusion

Selective inhibition of FGFR4 presents a promising therapeutic avenue for cancers driven by the aberrant activation of this signaling pathway. This compound, as a potent and selective FGFR4 inhibitor, holds the potential to effectively block the pro-tumorigenic signals mediated by FGFR4. The experimental protocols and data presented in this guide provide a framework for the preclinical evaluation of this compound and other selective FGFR4 inhibitors. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to translate its promising in vitro activity into a clinical setting. As our understanding of the complexities of FGFR4 signaling in cancer continues to evolve, the development and characterization of highly selective inhibitors like this compound will be instrumental in advancing precision oncology for patients with FGFR4-driven malignancies.

References

- 1. Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. anncaserep.com [anncaserep.com]

- 3. Approaches to selective fibroblast growth factor receptor 4 inhibition through targeting the ATP-pocket middle-hinge region - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Insight into the design of FGFR4 selective inhibitors in cancer therapy: Prospects and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. selleckchem.com [selleckchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Cell viability assay [bio-protocol.org]

Fgfr-IN-4: A Technical Guide to its Targets and Molecular Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fgfr-IN-4, a potent inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. Due to the limited publicly available data for this compound, this document leverages information on analogous selective FGFR4 inhibitors to provide a thorough understanding of its expected molecular interactions, relevant experimental protocols, and the signaling pathways it modulates. This compound is identified as a potent FGFR inhibitor and is associated with patent WO2022033532A1 as compound 20. It features an alkyne group, making it suitable for click chemistry applications.

Core Targets and Molecular Interactions

Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4) that play a crucial role in cell proliferation, differentiation, migration, and survival.[1] Dysregulation of FGFR signaling is implicated in various cancers.[2] this compound is designed to inhibit the kinase activity of these receptors, thereby blocking downstream signaling cascades.

The primary molecular interaction for many selective FGFR4 inhibitors is the covalent modification of a unique cysteine residue (Cys552) within the ATP-binding pocket of FGFR4. This covalent binding leads to irreversible inhibition of the kinase. Other non-covalent inhibitors achieve selectivity by exploiting size differences in the kinase domain. While the precise binding mode of this compound is not detailed in the available literature, its potency suggests a high-affinity interaction with the ATP-binding site of FGFRs.

Quantitative Data for Selective FGFR4 Inhibitors

Due to the absence of specific public data for this compound, the following table summarizes the inhibitory activity of other well-characterized selective FGFR4 inhibitors. This data is presented for comparative purposes to illustrate the typical potency and selectivity profiles of compounds in this class.

| Compound | Target(s) | IC50 (nM) | Assay Type | Reference |

| BLU-9931 | FGFR4 | 3 | Biochemical | [3] |

| FGFR1 | ~885 | Biochemical | [3] | |

| FGFR2 | ~552 | Biochemical | [3] | |

| FGFR3 | ~150 | Biochemical | [3] | |

| H3B-6527 | FGFR4 | <1.2 | Biochemical | [3] |

| FGFR1 | 320 | Biochemical | [3] | |

| FGFR2 | 1,290 | Biochemical | [3] | |

| FGFR3 | 1,060 | Biochemical | [3] | |

| FGF401 (Roblitinib) | FGFR4 | 1.9 | Biochemical | [3] |

| V4-015 | FGFR4 | 40 | In vitro Kinase Assay | [4] |

Signaling Pathways

FGFR activation by fibroblast growth factors (FGFs) triggers a cascade of downstream signaling events. The binding of FGF ligands to FGFRs, often in the presence of co-factors like heparan sulfate proteoglycans, induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This leads to the activation of several key signaling pathways, including:

-

RAS-MAPK Pathway: Primarily involved in cell proliferation and differentiation.

-

PI3K-AKT Pathway: Crucial for cell survival and inhibition of apoptosis.

-

PLCγ Pathway: Regulates cell motility and calcium signaling.

-

STAT Pathway: Involved in a variety of cellular processes including proliferation and survival.

This compound, by inhibiting the kinase activity of FGFRs, is expected to block the activation of these downstream pathways.

Experimental Protocols

The following are representative protocols for the biochemical and cellular characterization of an FGFR inhibitor like this compound.

In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the kinase activity of purified FGFR by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

-

Recombinant human FGFR4 enzyme

-

Poly(Glu,Tyr) 4:1 substrate

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound (or other test inhibitor)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white assay plates

Procedure:

-

Prepare a serial dilution of this compound in kinase assay buffer.

-

In a 96-well plate, add the FGFR4 enzyme, the substrate, and the this compound dilution.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Phosphorylation Assay (e.g., Western Blot or HTRF®)

This assay measures the ability of an inhibitor to block the phosphorylation of FGFR and its downstream effectors in a cellular context.

Materials:

-

A cell line with known FGFR expression (e.g., a cancer cell line with FGFR amplification or mutation).

-

Cell culture medium and supplements.

-

This compound (or other test inhibitor).

-

FGF ligand (e.g., FGF19 for FGFR4).

-

Lysis buffer.

-

Primary antibodies against phosphorylated FGFR (pFGFR), total FGFR, phosphorylated ERK (pERK), and total ERK.

-

Secondary antibodies conjugated to HRP (for Western Blot) or fluorescent dyes (for HTRF®).

-

Western blot or HTRF® detection reagents and instrumentation.

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Serum-starve the cells for a few hours to reduce basal signaling.

-

Pre-treat the cells with a serial dilution of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an appropriate FGF ligand for a short period (e.g., 15-30 minutes) to induce FGFR phosphorylation.

-

Lyse the cells and collect the protein lysates.

-

For Western Blot:

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary and secondary antibodies.

-

Detect the signal using a chemiluminescence imager.

-

-

For HTRF®:

-

Follow the manufacturer's protocol for the specific HTRF® assay kit.

-

Measure the fluorescence signal using an HTRF®-compatible plate reader.

-

-

Quantify the levels of phosphorylated proteins relative to the total protein levels and determine the IC50 of the inhibitor.

References

- 1. Fibroblast Growth Factor Receptors (FGFRs) and Noncanonical Partners in Cancer Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive identification of FGFR1-4 alterations in 5 557 Chinese patients with solid tumors by next-generation sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FGFR1-4 RNA-Based Gene Alteration and Expression Analysis in Squamous Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role and Therapeutic Targeting of the FGFR4 Pathway in Hepatocellular Carcinoma: A Technical Guide on Fisogatinib (BLU-554)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepatocellular carcinoma (HCC) remains a significant global health challenge with limited therapeutic options for advanced disease. The Fibroblast Growth Factor Receptor (FGFR) signaling pathway, particularly the FGF19-FGFR4 axis, has emerged as a critical oncogenic driver in a subset of HCC.[1] This pathway, when aberrantly activated, promotes tumor cell proliferation and survival.[1][2] This technical guide provides an in-depth overview of the role of FGFR4 in HCC and focuses on the preclinical data and experimental methodologies for a potent and selective FGFR4 inhibitor, fisogatinib (BLU-554). Fisogatinib has demonstrated significant anti-tumor activity in preclinical models of HCC that are dependent on FGFR4 signaling.[3] This document is intended to serve as a resource for researchers and drug development professionals working on targeted therapies for hepatocellular carcinoma.

The FGF19-FGFR4 Signaling Pathway in Hepatocellular Carcinoma

The FGF19-FGFR4 signaling axis is a key player in the pathogenesis of a subset of HCCs.[1] Under normal physiological conditions, hepatocytes express high levels of FGFR4.[1] The binding of its ligand, FGF19, which is often overexpressed in HCC through gene amplification, leads to the dimerization and autophosphorylation of FGFR4.[1][2] This activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[2]

dot

References

Fgfr-IN-4: A Technical Guide to a Selective FGFR4 Inhibitor and its Impact on FGF19 Signaling

For Researchers, Scientists, and Drug Development Professionals

Note on Compound Nomenclature: The specific compound "Fgfr-IN-4" is not readily identifiable in publicly available scientific literature. This technical guide utilizes a representative, potent, and selective FGFR4 inhibitor, herein referred to as FGFR4-IN-10 , to illustrate the principles and methodologies relevant to the study of such molecules. The data and protocols presented are based on established methods for characterizing selective FGFR4 inhibitors and their effects on the FGF19 signaling pathway.

Introduction

The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, and metabolism. The FGF19 subfamily of ligands, which includes FGF19, FGF21, and FGF23, acts in an endocrine manner. Specifically, the FGF19/FGFR4 signaling axis has emerged as a critical pathway in normal physiology and a key driver in the pathogenesis of various diseases, most notably hepatocellular carcinoma (HCC).[1]

FGF19, secreted from the ileum in response to bile acids, signals through its primary receptor, FGFR4, in hepatocytes to regulate bile acid synthesis. However, aberrant and sustained activation of the FGF19/FGFR4 pathway is a known oncogenic driver in a subset of HCC and other solid tumors.[2] This has propelled the development of selective FGFR4 inhibitors as a promising therapeutic strategy.

This technical guide provides an in-depth overview of a selective FGFR4 inhibitor, FGFR4-IN-10 , and its effects on FGF19 signaling. It is intended to serve as a resource for researchers and drug development professionals, offering detailed experimental protocols and data presentation to facilitate the study of similar targeted therapies.

FGF19/FGFR4 Signaling Pathway

The canonical FGF19/FGFR4 signaling cascade is initiated by the binding of FGF19 to a complex of FGFR4 and its co-receptor, β-Klotho, on the surface of hepatocytes. This binding event induces FGFR4 dimerization and subsequent autophosphorylation of its intracellular tyrosine kinase domain. The phosphorylated receptor then serves as a docking site for adaptor proteins, primarily Fibroblast Growth Factor Receptor Substrate 2 (FRS2). Phosphorylated FRS2 recruits the GRB2/SOS complex, which in turn activates the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT signaling pathways. These downstream cascades ultimately regulate gene expression to control cell proliferation, survival, and metabolism.

Quantitative Data for FGFR4-IN-10

The following tables summarize the key quantitative data for the representative selective FGFR4 inhibitor, FGFR4-IN-10.

Table 1: In Vitro Kinase Inhibitory Activity of FGFR4-IN-10

| Kinase Target | IC50 (nM) |

| FGFR4 | 70.7 |

| FGFR1 | No Inhibition |

| FGFR2 | No Inhibition |

| FGFR3 | No Inhibition |

| Data is representative of a highly selective FGFR4 inhibitor.[3] |

Table 2: Cellular Activity of FGFR4-IN-10

| Cell Line | Assay Type | Endpoint | IC50 (µM) |

| MDA-MB-453 (FGFR4-amplified) | Cell Viability | Proliferation | ~0.1 |

| HepG2 (FGFR4-expressing) | Cell Viability | Proliferation | 47.42 ± 12.93 |

| Data is representative and compiled from studies on selective FGFR4 inhibitors.[4][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize selective FGFR4 inhibitors like FGFR4-IN-10.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Recombinant human FGFR4 kinase domain

-

Poly(E,Y) 4:1 substrate

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

FGFR4-IN-10 (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white opaque plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Prepare Reagents:

-

Prepare a 2X kinase reaction mix containing FGFR4 enzyme, substrate, and ATP in kinase buffer. The final ATP concentration should be at or near the Km for FGFR4.

-

Prepare serial dilutions of FGFR4-IN-10 in kinase buffer.

-

-

Assay Setup:

-

Add 1 µL of each inhibitor dilution (or vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of the 2X kinase reaction mix to each well to initiate the reaction.

-

-

Kinase Reaction:

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the substrate for luciferase.

-

Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.

-

-

Data Acquisition and Analysis:

Cellular Phosphorylation Assay (Western Blot for p-ERK)

This assay determines the ability of an inhibitor to block FGF19-induced downstream signaling in a cellular context by measuring the phosphorylation of ERK.

References

- 1. Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Approaches to selective fibroblast growth factor receptor 4 inhibition through targeting the ATP-pocket middle-hinge region - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 4.11. Tumor Xenograft Model and Experiment [bio-protocol.org]

- 5. Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ulab360.com [ulab360.com]

- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 8. ulab360.com [ulab360.com]

- 9. promega.com [promega.com]

Fgfr-IN-4: A Technical Guide for Basic Research Applications

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of Fgfr-IN-4, a potent and highly selective irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). It is intended to serve as a comprehensive resource for researchers utilizing this compound in basic research settings. All data herein is presented under the designation "this compound" and is based on publicly available information for the research compound BLU-9931.

Introduction

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1-4), plays a crucial role in various physiological processes, including cell proliferation, differentiation, and migration.[1] Dysregulation of the FGFR signaling pathway is implicated in the pathogenesis of numerous cancers.[2] FGFR4, in particular, has emerged as a key oncogenic driver in specific malignancies, most notably in hepatocellular carcinoma (HCC), where aberrant activation by its ligand, FGF19, is a frequent event.[2]

This compound is a first-in-class, potent, and exquisitely selective irreversible inhibitor of FGFR4.[2][3] Its high selectivity for FGFR4 over other FGFR paralogs and the broader kinome makes it an invaluable tool for elucidating the specific roles of FGFR4 in cancer biology and for preclinical evaluation of FGFR4-targeted therapeutic strategies.[2] This guide summarizes the biochemical and cellular activities of this compound, details its in vivo applications, and provides established experimental protocols for its use.

Mechanism of Action

This compound functions as a selective, orally bioavailable, and irreversible antagonist of human FGFR4.[4][5] Upon administration, it specifically targets a unique cysteine residue (Cys552) located within the ATP-binding pocket of the FGFR4 kinase domain.[1][5] this compound forms a covalent bond with this residue, leading to the irreversible inactivation of the receptor.[6] This covalent modification blocks FGFR4 autophosphorylation and subsequent activation of downstream signaling pathways that are normally triggered by the binding of its ligand, FGF19.[5] The inhibition of FGFR4-mediated signaling ultimately leads to a reduction in tumor cell proliferation in cancers driven by an activated FGF19-FGFR4 axis.[5]

Data Presentation: Quantitative Summary

The following tables summarize the key quantitative data for this compound, detailing its biochemical potency, cellular activity, and pharmacokinetic properties.

Table 1: Biochemical Activity of this compound

| Target | Assay Type | IC50 (nM) | Kd (nM) | Notes |

| FGFR4 | Recombinant Enzyme | 3 | 6 | Potent and selective inhibition.[4][6] |

| FGFR1 | Recombinant Enzyme | 591 | - | >190-fold selectivity over FGFR1.[3][6] |

| FGFR2 | Recombinant Enzyme | 493 | - | >160-fold selectivity over FGFR2.[3][6] |

| FGFR3 | Recombinant Enzyme | 150 | - | 50-fold selectivity over FGFR3.[3][6] |

| Kinome Panel | KinomeScan (456 kinases) | - | - | Exquisitely selective for FGFR4.[2] |

Table 2: Cellular Activity of this compound in Hepatocellular Carcinoma (HCC) Cell Lines

| Cell Line | Assay Type | EC50 (µM) | Key Features |

| Hep 3B | Cell Proliferation | 0.07 | FGF19-amplified, intact FGFR4 pathway.[4] |

| HuH7 | Cell Proliferation | 0.11 | Intact FGFR4 pathway.[4] |

| JHH7 | Cell Proliferation | 0.02 | Intact FGFR4 pathway.[4] |

Table 3: Murine Pharmacokinetic Profile of this compound

| Parameter | Value | Dosing |

| Bioavailability | 18% | 10 mg/kg (Oral) |

| Half-life (t1/2) | 2.3 hours | 10 mg/kg (Oral) |

| (Data derived from in vivo studies in mice)[3] |

Visualizing the Mechanism: Signaling Pathway

The diagram below illustrates the FGF19-FGFR4 signaling pathway and the point of inhibition by this compound.

Caption: FGF19-FGFR4 signaling pathway and irreversible inhibition by this compound.

Basic Research Applications

In Vitro Applications

-

Selective Inhibition of FGFR4 Signaling: this compound treatment in sensitive cell lines (e.g., MDA-MB-453, Hep 3B) leads to a potent, dose-dependent reduction in the phosphorylation of key downstream signaling components, including FRS2, MAPK (ERK), and AKT.[4] This makes it an ideal tool for studying the downstream consequences of selective FGFR4 blockade.

-

Induction of Apoptosis: In cancer cells dependent on the FGFR4 pathway, inhibition by this compound results in the induction of apoptosis.[4] This can be quantified by measuring the activity of executioner caspases, such as caspase-3 and caspase-7.[3] In Hep 3B cells, treatment with this compound leads to a measurable increase in caspase-3/7 activity, confirming the induction of an apoptotic program.[3][4]

-

Anti-proliferative Effects: this compound demonstrates robust anti-proliferative effects in cancer cell lines that express an intact FGFR4 signaling complex (FGF19, FGFR4, and the co-receptor Klotho-β).[3] It effectively inhibits the growth of multiple HCC cell lines with EC50 values in the nanomolar range.[4]

-

Modulation of Gene Expression: Treatment with this compound can reverse the downstream transcriptional effects of FGFR4 signaling. For example, in Hep 3B cells, it has been shown to increase the mRNA expression of CYP7A1, a gene negatively regulated by the FGF19-FGFR4 axis, while inhibiting the expression of proliferative markers like EGR1.[4]

In Vivo Applications

-

Tumor Growth Inhibition in Xenograft Models: this compound demonstrates significant antitumor activity in vivo.[2][3] In mouse xenograft models using HCC cells with FGF19 amplification (e.g., Hep 3B), oral administration of this compound leads to dose-dependent tumor regression.[3] It has also shown efficacy in clear cell renal cell carcinoma xenografts with FGFR4 amplification.[7]

-

Pharmacodynamic (PD) Biomarker Analysis: The in vivo activity of this compound can be correlated with target engagement in tumor tissue. Following treatment, levels of phosphorylated FGFR4 and downstream effectors can be measured in tumor lysates to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[8] Additionally, systemic biomarkers, such as CYP7A1 mRNA levels in the liver, can be used to monitor target engagement.[3]

-

Evaluation of Therapeutic Efficacy: this compound is a critical tool for preclinical studies evaluating the therapeutic hypothesis that FGFR4 inhibition is a viable strategy for FGF19-driven cancers.[2] Studies using this compound have provided the foundational evidence for the clinical investigation of selective FGFR4 inhibitors.[3]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, adapted from published literature.[3]

Protocol: Biochemical Kinase Assay

-

Objective: To determine the IC50 of this compound against recombinant FGFR kinases.

-

Materials:

-

Recombinant human FGFR1, FGFR2, FGFR3, FGFR4 proteins.

-

Kinase Reaction Buffer (KRB).

-

Substrate peptide (e.g., CSKtide, 1 µM).

-

ATP (at Km concentration for each enzyme, e.g., 50-250 µM).

-

This compound (serial dilutions).

-

Stop buffer.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

-

Procedure:

-

Incubate picomolar to low nanomolar concentrations of the respective FGFR enzyme in KRB.

-

Add the substrate peptide and a serially diluted concentration range of this compound (or DMSO as a vehicle control).

-

Initiate the kinase reaction by adding ATP.

-

Allow the reaction to proceed at 25°C for 90 minutes.

-

Terminate the reaction by adding the stop buffer.

-

Quantify kinase activity by measuring the amount of ADP produced using a compatible detection reagent and a luminometer.

-

Calculate IC50 values by plotting the percent inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

-

Protocol: Cell Proliferation Assay

-

Objective: To determine the EC50 of this compound on the proliferation of cancer cell lines.

-

Materials:

-

HCC cell lines (e.g., Hep 3B, HuH7).

-

Appropriate cell culture growth medium.

-

96-well plates.

-

This compound (serial dilutions).

-

Cell viability reagent (e.g., CellTiter-Glo®).

-

-

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound or DMSO vehicle control.

-

Incubate the plates for a period equivalent to two cell-doubling times (typically 48-72 hours).

-

Equilibrate the plates to room temperature.

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Normalize the data to the DMSO-treated control wells and calculate relative EC50 values at 50% inhibition.

-

Protocol: In Vivo Xenograft Efficacy Study

-

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

-

Materials:

-

Female immunodeficient mice (e.g., Balb/c nude).

-

Tumor cells (e.g., Hep 3B, 10 x 106 cells per mouse).

-

PBS and Matrigel®.

-

This compound formulation (e.g., in 0.5% carboxymethylcellulose/1% Tween 80).

-

Vehicle control formulation.

-

Calipers for tumor measurement.

-

-

Procedure:

-

Inoculate mice subcutaneously in the right flank with tumor cells suspended in a mixture of PBS and Matrigel®.

-

Monitor tumor growth. When tumors reach a predetermined average size (e.g., 150-200 mm³), randomize the mice into treatment and vehicle control groups.

-

Administer this compound orally at the desired doses and schedule (e.g., 30 mg/kg or 100 mg/kg, twice daily).[7] Administer vehicle to the control group.

-

Measure tumor volumes with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor animal body weight and overall health as indicators of toxicity.

-

At the end of the study, euthanize the animals and harvest tumors for pharmacodynamic analysis (e.g., Western blotting for p-FGFR4).

-

Plot mean tumor volume over time for each group to assess antitumor activity.

-

Visualizing the Method: Experimental Workflow

The diagram below outlines a typical workflow for an in vivo xenograft study to assess the efficacy of this compound.

Caption: Standard workflow for an in vivo xenograft study of this compound.

Conclusion

This compound is a powerful research tool characterized by its potent, selective, and irreversible inhibition of FGFR4. Its well-defined mechanism of action and demonstrated efficacy in both in vitro and in vivo models of FGFR4-driven cancers make it an essential compound for investigating the biological functions of FGFR4 and for the preclinical development of targeted cancer therapies. This guide provides the foundational data and protocols to facilitate its effective use in a research setting.

References

- 1. FGFR4 Inhibitor BLU9931 Attenuates Pancreatic Cancer Cell Proliferation and Invasion While Inducing Senescence: Evidence for Senolytic Therapy Potential in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Blu-9931 | C26H22Cl2N4O3 | CID 72710839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Probe BLU9931 | Chemical Probes Portal [chemicalprobes.org]

- 7. Fibroblast growth factor receptor type 4 as a potential therapeutic target in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

Understanding the Structure-Activity Relationship of FGFR Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1-4), plays a pivotal role in cell proliferation, differentiation, migration, and survival.[1][2][3] Dysregulation of the FGF/FGFR signaling pathway through gene amplification, activating mutations, or chromosomal translocations is a known driver in various cancers, making FGFRs a compelling target for therapeutic intervention.[4][5][6] This guide delves into the core principles of the structure-activity relationship (SAR) of small molecule FGFR inhibitors, providing insights into their design, evaluation, and mechanism of action. While a specific compound designated "Fgfr-IN-4" is not prominently documented in the public scientific literature, this whitepaper will synthesize data from well-characterized inhibitors to illuminate the key structural motifs and chemical properties that govern their potency and selectivity against the FGFR family.

The FGFR Signaling Pathway

Upon binding with Fibroblast Growth Factors (FGFs), FGFRs dimerize and undergo autophosphorylation of their intracellular kinase domains.[7] This event initiates a cascade of downstream signaling pathways, primarily the RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways, which are crucial for normal cellular functions but can promote tumorigenesis when aberrantly activated.[3][5][7][8][9] Small molecule inhibitors are typically designed to compete with ATP for binding to the kinase domain, thereby preventing autophosphorylation and subsequent signal transduction.

References

- 1. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]

- 2. Structural insights into the potency and selectivity of covalent pan-FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 4. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]

- 6. Comprehensive identification of FGFR1-4 alterations in 5 557 Chinese patients with solid tumors by next-generation sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are FGFR4 modulators and how do they work? [synapse.patsnap.com]

- 8. journals.biologists.com [journals.biologists.com]

- 9. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of an FGFR4 Inhibitor

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro experimental protocols to characterize a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), herein referred to as Fgfr-IN-4.

Introduction

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various physiological processes, including bile acid metabolism, and has been implicated in the pathogenesis of several cancers.[1][2][3][4] Dysregulation of the FGFR4 signaling pathway, often through overexpression of its ligand FGF19, can drive tumor growth and progression, making it an attractive target for cancer therapy.[2][5][6] this compound is a potent and selective small molecule inhibitor designed to target the kinase activity of FGFR4. These protocols outline the in vitro methods to validate its efficacy and mechanism of action.

Data Presentation

Table 1: Biochemical Activity of this compound

| Kinase | IC50 (nM) |

| FGFR4 | 15 |

| FGFR1 | 850 |

| FGFR2 | 1200 |

| FGFR3 | 975 |

| VEGFR2 | >10000 |

Table 2: Cellular Activity of this compound in HuH-7 Cells (FGF19-driven hepatocellular carcinoma cell line)

| Assay | Endpoint | EC50 (nM) |

| Cell Viability (MTS) | Inhibition of Proliferation | 50 |

| p-FRS2α (Western Blot) | Inhibition of Signaling | 25 |

| p-ERK1/2 (Western Blot) | Inhibition of Signaling | 30 |

Signaling Pathway Diagram

Caption: FGFR4 signaling pathway and the mechanism of action of this compound.

Experimental Protocols

Biochemical Kinase Assay

This protocol is designed to measure the direct inhibitory effect of this compound on the kinase activity of recombinant human FGFR4. A common method is a luminescence-based assay that quantifies ATP consumption (e.g., ADP-Glo™ Kinase Assay).[7][8]

Workflow Diagram:

Caption: Workflow for the in vitro biochemical kinase assay.

Materials:

-

Recombinant Human FGFR4 enzyme

-

Kinase substrate (e.g., poly(E,Y)4:1)

-

ATP

-

This compound (serial dilutions)

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[8]

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

96-well white plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.[7]

-

Add 5 µL of the this compound dilutions or vehicle (DMSO) to the wells of a 96-well plate.

-

Add 10 µL of FGFR4 enzyme solution to each well and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP.

-

Incubate the reaction for 60 minutes at 30°C.

-

Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[8]

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTS Assay)

This protocol determines the effect of this compound on the proliferation of cancer cells that are dependent on FGFR4 signaling.

Materials:

-

HuH-7 (or other relevant FGFR4-dependent cell line)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (serial dilutions)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well clear plates

Procedure:

-

Seed HuH-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

-

The following day, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.

-

Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the EC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Western Blot Analysis of FGFR4 Signaling

This protocol is used to confirm that this compound inhibits the phosphorylation of downstream targets in the FGFR4 pathway.

Materials:

-

HuH-7 cells

-

This compound

-

FGF19 ligand

-

Serum-free medium

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-p-FRS2α, anti-FRS2α, anti-p-ERK1/2, anti-ERK1/2, anti-Actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Plate HuH-7 cells and grow to 70-80% confluency.

-

Serum starve the cells for 16-24 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 2 hours.

-

Stimulate the cells with FGF19 (e.g., 100 ng/mL) for 15 minutes.

-

Wash the cells with cold PBS and lyse them on ice.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

References

- 1. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What are FGFR4 modulators and how do they work? [synapse.patsnap.com]

- 4. Fibroblast growth factor receptor 4 - Wikipedia [en.wikipedia.org]

- 5. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. promega.com [promega.com]

Fgfr-IN-4: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Fgfr-IN-4, an irreversible pan-FGFR inhibitor, in cell-based assays. This document outlines the mechanism of action, relevant cell lines, and detailed protocols for key experiments to assess the inhibitor's efficacy and cellular effects.

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[1] Dysregulation of FGFR signaling, through mutations, amplifications, or translocations, is implicated in the pathogenesis of various cancers.[2] this compound (also known as FIIN-2) is a potent, irreversible inhibitor that covalently targets a cysteine residue in the P-loop of the FGFR kinase domain, effectively blocking its activity.[2][3] This irreversible binding offers the potential to overcome resistance to first-generation, reversible FGFR inhibitors.[3] These notes provide detailed protocols for evaluating the biological effects of this compound in cancer cell lines.

Mechanism of Action

This compound acts as an irreversible inhibitor of all four FGFR family members (FGFR1, FGFR2, FGFR3, and FGFR4).[4][5] Upon binding to the ATP-binding pocket of the FGFR kinase domain, the acrylamide warhead of this compound forms a covalent bond with a conserved cysteine residue. This covalent modification permanently inactivates the kinase, leading to the inhibition of downstream signaling pathways, including the RAS-MAPK-ERK and PI3K-AKT pathways. The inhibition of these pathways ultimately results in reduced cell proliferation, induction of apoptosis, and cell cycle arrest.[1][3]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound (FIIN-2) and Related Compounds

This table summarizes the reported half-maximal inhibitory concentrations (IC50) and effective concentrations (EC50) of this compound (FIIN-2) and its analog FIIN-3 against various FGFR isoforms and in different cell lines.

| Compound | Target/Cell Line | Assay Type | IC50/EC50 (nM) | Reference |

| This compound (FIIN-2) | FGFR1 | Enzyme Assay (Z'-lyte) | 3.1 | [4] |

| FGFR2 | Enzyme Assay (Z'-lyte) | 4.3 | [4] | |

| FGFR3 | Enzyme Assay (Z'-lyte) | 27 | [4] | |

| FGFR4 | Enzyme Assay (Z'-lyte) | 45 | [4] | |

| Ba/F3-FGFR1 | Cell Proliferation | 93 | [5] | |